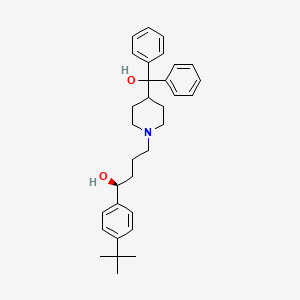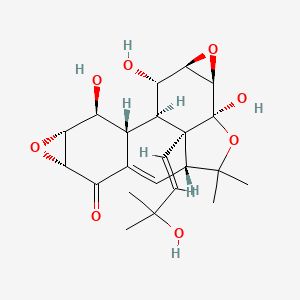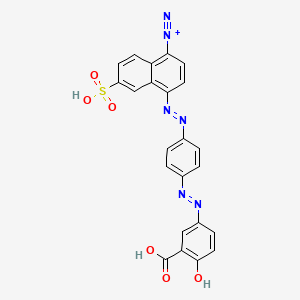
1-Naphthalenediazonium, 4-((4-((3-carboxy-4-hydroxyphenyl)azo)phenyl)azo)-6-sulfo-, inner salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Naphthalenediazonium, 4-((4-((3-carboxy-4-hydroxyphenyl)azo)phenyl)azo)-6-sulfo-, inner salt is a complex organic compound known for its vibrant color properties and applications in various scientific fields. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. The compound’s structure includes a naphthalene ring, diazonium group, and sulfonate group, making it a versatile molecule in both research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenediazonium, 4-((4-((3-carboxy-4-hydroxyphenyl)azo)phenyl)azo)-6-sulfo-, inner salt typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 1-naphthylamine in the presence of nitrous acid, forming the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-((3-carboxy-4-hydroxyphenyl)azo)phenyl)azo)-6-sulfo- to form the final product. This reaction is usually carried out in an acidic medium to ensure the stability of the diazonium ion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the production process.
化学反応の分析
Types of Reactions
1-Naphthalenediazonium, 4-((4-((3-carboxy-4-hydroxyphenyl)azo)phenyl)azo)-6-sulfo-, inner salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The diazonium group can participate in substitution reactions, replacing the diazonium group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like water, alcohols, and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted naphthalene derivatives.
科学的研究の応用
1-Naphthalenediazonium, 4-((4-((3-carboxy-4-hydroxyphenyl)azo)phenyl)azo)-6-sulfo-, inner salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Employed in staining techniques for microscopy due to its vibrant color properties.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
作用機序
The compound exerts its effects primarily through its azo groups, which can undergo various chemical transformations. The molecular targets and pathways involved include:
Binding to Proteins: The compound can bind to proteins, altering their structure and function.
Interference with Cellular Processes: It can interfere with cellular processes by interacting with nucleic acids and other biomolecules.
類似化合物との比較
1-Naphthalenediazonium, 4-((4-((3-carboxy-4-hydroxyphenyl)azo)phenyl)azo)-6-sulfo-, inner salt is unique due to its specific structural features and properties. Similar compounds include:
1-Naphthalenediazonium, 4-((4-((3-carboxy-4-hydroxyphenyl)azo)phenyl)azo)-2-methoxy-, sulfate: Similar structure but with a methoxy group.
4-((3-Carboxy-4-hydroxyphenyl)azo)-2-methoxy-1-naphthalenediazonium: Another similar compound with slight variations in the substituents.
These compounds share some properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
特性
CAS番号 |
72152-91-1 |
|---|---|
分子式 |
C23H15N6O6S+ |
分子量 |
503.5 g/mol |
IUPAC名 |
4-[[4-[(3-carboxy-4-hydroxyphenyl)diazenyl]phenyl]diazenyl]-6-sulfonaphthalene-1-diazonium |
InChI |
InChI=1S/C23H14N6O6S/c24-25-20-8-9-21(18-12-16(36(33,34)35)6-7-17(18)20)29-27-14-3-1-13(2-4-14)26-28-15-5-10-22(30)19(11-15)23(31)32/h1-12H,(H2-,26,29,30,31,32,33,34,35)/p+1 |
InChIキー |
OHNDZVRWVYWFQR-UHFFFAOYSA-O |
正規SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)O)N=NC3=C4C=C(C=CC4=C(C=C3)[N+]#N)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)acetonitrile](/img/structure/B12768769.png)
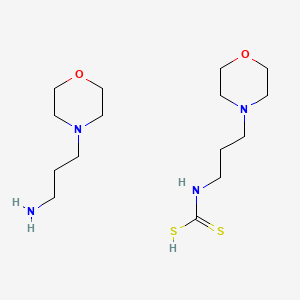
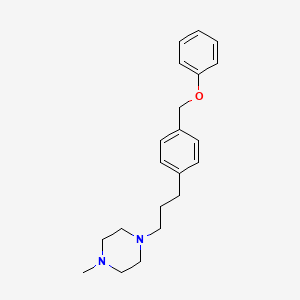
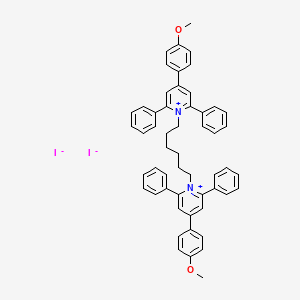
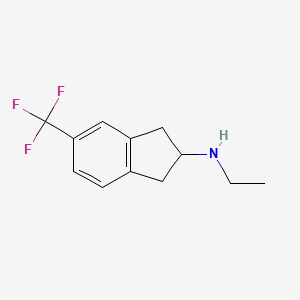
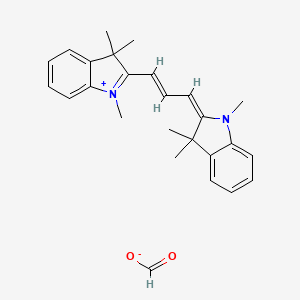


![Hydroxy-3R O-acetyl dihydro-10,11 quinidine [French]](/img/structure/B12768817.png)

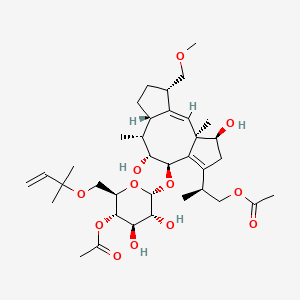
![1-methyl-5-[3-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]indole](/img/structure/B12768846.png)
